molecular formula C14H19NO3 B2698834 6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid CAS No. 1267180-29-9

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid

Cat. No. B2698834
CAS RN: 1267180-29-9
M. Wt: 249.31
InChI Key: VOAGGJZHOBSMQC-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as coumarins and pyrazolo[4,3-b]pyridine-6-carboxylates, are known to have biological interest . They have been used in the synthesis of pharmaceuticals and have shown efficiency as components in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with β-keto esters or alkylphenols . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using spectroscopic data . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound’s structure .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm can afford tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” is not known, similar compounds have been found to modulate receptors on sensory neurons that detect painful stimuli . For instance, coumarins can be potential modulators of TRPV1 receptors .

Future Directions

The future directions in the study of these compounds could involve the development of new drugs for pain treatment . Additionally, the search for new modulating ligands of TRPV1 receptors, agonists or antagonists, constitutes a strategy in the development of new drugs .

properties

IUPAC Name

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)9-4-5-11-8(6-9)7-10(13(17)18)12(16)15-11/h7,9H,4-6H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGGJZHOBSMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid

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